molecular formula C4H4N4O3S B8756047 4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylicacid CAS No. 84424-75-9

4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylicacid

Katalognummer: B8756047
CAS-Nummer: 84424-75-9
Molekulargewicht: 188.17 g/mol
InChI-Schlüssel: CYFRVORDYMTZQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylicacid is a heterocyclic compound that contains a triazine ring. This compound is notable for its unique structure, which includes an amino group, a carboxylic acid group, and a sulfanylidene group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Vorbereitungsmethoden

The synthesis of 4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylicacid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of thiosemicarbazide with ethyl acetoacetate under acidic conditions can lead to the formation of the triazine ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.

Analyse Chemischer Reaktionen

4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylicacid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylicacid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has potential biological activities, including antimicrobial and anticancer properties, making it a subject of study in medicinal chemistry.

    Medicine: Its derivatives are investigated for their potential therapeutic effects.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylicacid involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit essential enzymes in microbial cells. The compound can interact with nucleic acids or proteins, disrupting their normal function and leading to cell death . The exact pathways involved depend on the specific biological context and the nature of the derivatives used.

Vergleich Mit ähnlichen Verbindungen

4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylicacid can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

84424-75-9

Molekularformel

C4H4N4O3S

Molekulargewicht

188.17 g/mol

IUPAC-Name

4-amino-5-oxo-3-sulfanylidene-2H-1,2,4-triazine-6-carboxylic acid

InChI

InChI=1S/C4H4N4O3S/c5-8-2(9)1(3(10)11)6-7-4(8)12/h5H2,(H,7,12)(H,10,11)

InChI-Schlüssel

CYFRVORDYMTZQG-UHFFFAOYSA-N

Kanonische SMILES

C1(=NNC(=S)N(C1=O)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.